Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate
Description
Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a substituted acetamido group at position 3 of the thiophene ring, a phenyl group at position 5, and an ethyl ester at position 2. This compound belongs to a broader class of thiophene carboxamides, which are frequently explored for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects .
Properties
IUPAC Name |
ethyl 3-[[2-(4-fluorophenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3S/c1-2-26-21(25)20-17(13-18(27-20)15-6-4-3-5-7-15)23-19(24)12-14-8-10-16(22)11-9-14/h3-11,13H,2,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEKXMMTKSHKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 2-(4-fluorophenyl)acetic acid with 5-phenylthiophene-2-carboxylic acid chloride in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) to form the amide bond. The resulting product is then esterified using ethanol in the presence of an acid catalyst to yield the final compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution can be achieved using reagents like bromine or nitric acid, while nucleophilic substitution may involve nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Core
Methyl 3-(2-((4-Fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate (CAS 895475-51-1)
- Key Differences : Replaces the acetamido group with a sulfonylacetamido group (‑SO₂‑ instead of ‑CO‑).
- Impact : The sulfonyl group increases electron-withdrawing effects and may alter solubility or receptor interactions.
- Molecular Weight : 433.5 g/mol vs. 398.4 g/mol (target compound, calculated).
- Applications : Sulfonyl derivatives are often associated with enhanced enzyme inhibition due to stronger hydrogen bonding .
Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate
- Key Differences : Contains dual ester groups (positions 2 and 4) and a methyl group at position 3 instead of the acetamido-4-fluorophenyl moiety.
- Synthesis : Prepared via Gewald reactions, similar to the target compound’s synthetic pathway .
Ethyl 2-Benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Functional Group Modifications in Related Heterocycles
Ethyl 3-(4-Fluorophenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS 851949-69-4)
- Core Structure: Thieno[3,4-d]pyridazine fused ring system.
- Key Differences : Incorporates a naphthyloxyacetamido group and a pyridazine ring, introducing additional nitrogen atoms.
- Impact : The extended π-system may enhance intercalation with biological targets like DNA or enzymes .
2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 932997-87-0)
Research Findings and Implications
- Electronic Effects : Fluorine and sulfonyl groups improve metabolic stability but may reduce solubility compared to methoxy or methyl analogs .
- Biological Activity : Acetamido-thiophenes (e.g., target compound) show promise in kinase inhibition, while sulfonyl derivatives excel in protease targeting .
- Synthetic Accessibility : Gewald-based methods () are scalable for thiophene derivatives, but fused-ring systems (e.g., pyridazines) require multi-step routes .
Biological Activity
Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Ethyl ester : Enhances lipophilicity.
- Acetamido group : Potentially increases solubility and bioavailability.
- Thiophene ring : Contributes to aromatic stability and may interact with various biological targets.
- 4-Fluorophenyl group : The fluorine atom can influence electronic properties and steric hindrance, affecting the compound's reactivity.
The molecular formula is .
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the thiophene ring.
- Introduction of the acetamido group.
- Addition of the ethyl ester functionality.
Common reagents include:
- Hydrogen peroxide for oxidation reactions.
- Lithium aluminum hydride for reduction processes.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with thiophene structures often exhibit:
- Anticancer properties : By inhibiting key signaling pathways involved in tumor growth.
- Anti-inflammatory effects : Through modulation of cytokine release and inhibition of inflammatory mediators.
Case Studies
- Anticancer Activity :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The presence of the fluorinated phenyl group is crucial for enhancing biological activity. Comparisons with structurally similar compounds reveal that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-(2-(4-chlorophenyl)acetamido)-5-phenylthiophene-2-carboxylate | Chlorine instead of fluorine | Altered electronic properties may reduce potency |
| Ethyl 3-(2-(4-bromophenyl)acetamido)-5-phenylthiophene-2-carboxylate | Bromine instead of fluorine | Increased steric hindrance may affect binding affinity |
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-(2-(4-fluorophenyl)acetamido)-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step approach involving Gewald thiophene ring formation, followed by amidation. A modified Gewald reaction (e.g., cyclocondensation of ketones with cyanoacetates and sulfur) is used to construct the thiophene core . For the acetamido group, coupling 4-fluorophenylacetic acid with the thiophene intermediate via carbodiimide-mediated activation (e.g., EDC/HOBt) is effective. Optimization includes controlling temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:acylating agent). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and substituent positions. The 4-fluorophenyl group shows distinct aromatic splitting patterns () .
- X-ray crystallography : Resolves spatial conformation, hydrogen bonding (N–H···O=C), and dihedral angles between thiophene and aryl groups. Data collection at 100 K with Mo-Kα radiation () ensures precision .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at 424.12) .
Q. How can researchers assess the compound’s purity and stability under varying storage conditions?
Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. The ester group is prone to hydrolysis in aqueous buffers (pH < 5 or > 8), necessitating storage at –20°C in anhydrous DMSO or under nitrogen .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in biological systems?
SAR studies focus on substituent effects:
- 4-Fluorophenyl group : Enhances lipophilicity (logP ~3.8) and bioavailability. Fluorine’s electron-withdrawing nature modulates electronic density on the thiophene ring, affecting receptor binding .
- Thiophene core : Rigidity influences conformational flexibility; methyl or phenyl substitutions alter steric hindrance.
- Ester vs. carboxylic acid : The ethyl ester improves membrane permeability but may require hydrolysis in vivo for activity. Comparative assays (ester vs. acid form) in cellular models (e.g., COX-2 inhibition) clarify prodrug potential .
Q. How can computational methods (e.g., DFT, molecular docking) predict electronic properties and target interactions?
- DFT calculations : B3LYP/6-31G(d) basis sets optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV), indicating nucleophilic attack susceptibility at the acetamido group .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, COX-2). The 4-fluorophenyl group shows π-π stacking with Tyr355 in COX-2 (binding energy ≈ –9.2 kcal/mol) .
Q. How should researchers resolve contradictions in biological activity data across different assay models?
Discrepancies between in vitro and in vivo results often arise from metabolic stability or off-target effects. Mitigation strategies include:
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., ester hydrolysis products).
- Dose-response curves : IC values in cell-free vs. cell-based assays (e.g., 2.5 μM vs. 15 μM) highlight membrane permeability limitations.
- Species-specific assays : Cross-testing in human vs. murine hepatocytes accounts for cytochrome P450 variability .
Methodological Considerations
Q. What experimental controls are essential in evaluating this compound’s pharmacological potential?
- Positive controls : Reference inhibitors (e.g., celecoxib for COX-2 assays).
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Cellular viability assays : MTT or resazurin tests rule out nonspecific toxicity .
Q. How can researchers design kinetic studies to probe reaction mechanisms during synthesis?
- Pseudo-first-order conditions : Excess cyanide or ketone in Gewald reaction to isolate rate constants.
- In situ FTIR monitoring : Tracks carbonyl intermediates (1720 cm for ester) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
